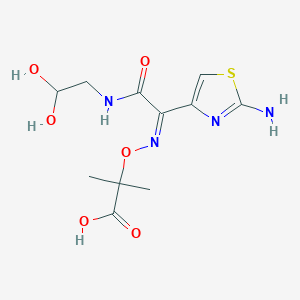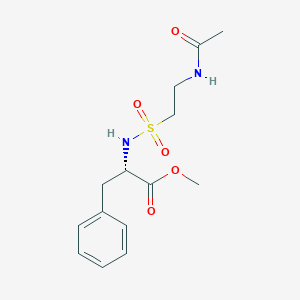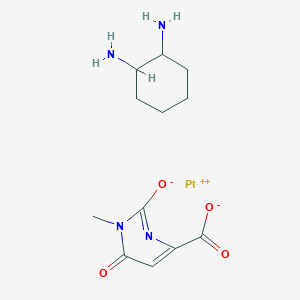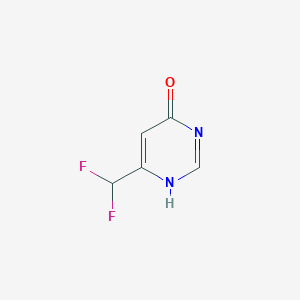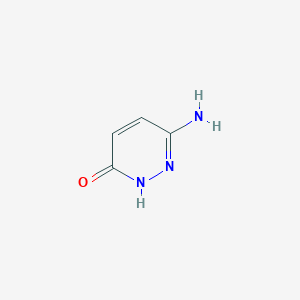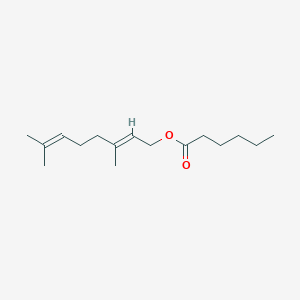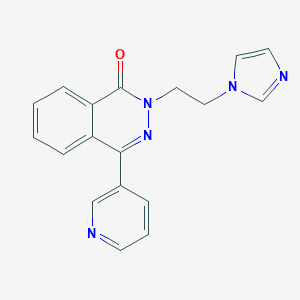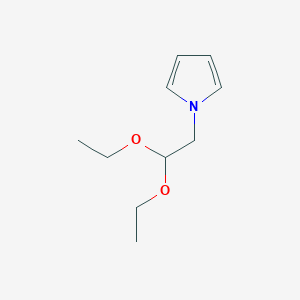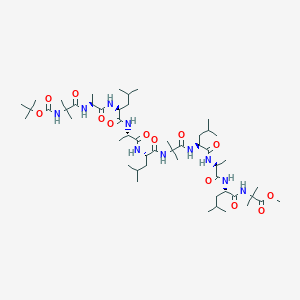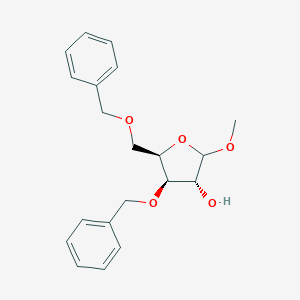
(3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Transformation and Synthesis Techniques
The compound has been utilized in sophisticated organic synthesis processes, showcasing its versatility as a building block for creating complex molecular architectures. For example, it has played a crucial role in the transformation of D-xylose into highly oxygenated cyclopentane dicarboxylates through a series of reactions including Knoevenagel condensation, glycol cleavage, and selective protection steps. This process highlights the compound's utility in constructing enantiomerically pure cyclic structures, which are valuable in the development of pharmaceutical agents and natural product synthesis (Tadano et al., 1987).
Advanced Organic Synthesis Applications
In another instance, the compound facilitated the formal synthesis of tetrahydrolipstatin and tetrahydroesterastin, demonstrating its critical role in accessing key chiral building blocks for anti-tumor and anti-obesity agents. This work underscores the compound's importance in the synthesis of bioactive molecules, utilizing methodologies such as hydrolytic kinetic resolution (HKR) and sequential α-aminoxylation followed by olefination reactions (Tripathi & Kumar, 2012).
Contributions to Natural Product Synthesis
The compound's utility extends to the synthesis of natural product analogs and derivatives. For instance, it has been involved in creating a synthetic route to prenylphenols, which are compounds with significant biological activities. The methodology employed palladium-catalyzed coupling reactions, demonstrating the compound's versatility in facilitating complex transformations necessary for natural product synthesis (Tsukayama et al., 1993).
Utility in Stereocontrolled Synthetic Routes
Furthermore, the compound has contributed to the asymmetric synthesis of complex molecules, such as stemofoline, a potential precursor for therapeutically relevant compounds. The process utilized stereoselective Mannich reactions, showcasing the compound's role in achieving precise stereocontrol in synthetic chemistry, crucial for the synthesis of biologically active compounds (Thomas & Vickers, 2009).
Propiedades
Número CAS |
132487-16-2 |
|---|---|
Nombre del producto |
(3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol |
Fórmula molecular |
C20H24O5 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
(3R,4R,5R)-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C20H24O5/c1-22-20-18(21)19(24-13-16-10-6-3-7-11-16)17(25-20)14-23-12-15-8-4-2-5-9-15/h2-11,17-21H,12-14H2,1H3/t17-,18-,19+,20?/m1/s1 |
Clave InChI |
SOWIHMANTOCUNZ-WRURNZQNSA-N |
SMILES isomérico |
COC1[C@@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
SMILES |
COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
SMILES canónico |
COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Sinónimos |
METHYL-3,5-DI-O-BENZYL-D-THREO-PENTAFURANOSIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



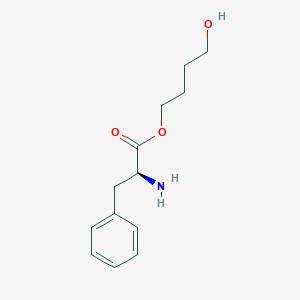
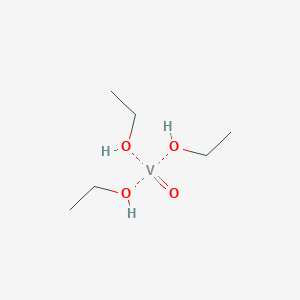
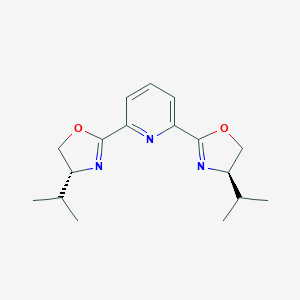
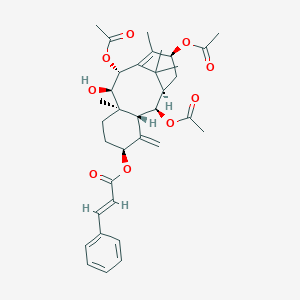
![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B159409.png)
